molecular formula C8H12N2O6S B1351397 8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one CAS No. 227458-60-8

8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one

Cat. No.: B1351397
CAS No.: 227458-60-8
M. Wt: 264.26 g/mol
InChI Key: OEWLGQKSTDZKFN-UXDJRKLDSA-N
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Description

8,9,10-Trihydroxy-7-Hydroxymethyl-2-Thioxo-6-Oxa-1,3-Diaza-Spiro[4.5]Decan-4-One is a complex organic compound belonging to the class of c-glycosyl compounds. These compounds are characterized by a sugar group bonded through one carbon to another group via a C-glycosidic bond . This compound has a unique structure that includes multiple hydroxyl groups, a thioxo group, and a spiro linkage, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9,10-Trihydroxy-7-Hydroxymethyl-2-Thioxo-6-Oxa-1,3-Diaza-Spiro[4.5]Decan-4-One typically involves multi-step organic reactions. The starting materials often include simple sugars and thiourea derivatives. The reaction conditions usually require controlled temperatures and pH levels to ensure the correct formation of the spiro linkage and the incorporation of the thioxo group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its experimental status. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8,9,10-Trihydroxy-7-Hydroxymethyl-2-Thioxo-6-Oxa-1,3-Diaza-Spiro[4.5]Decan-4-One can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the thioxo group can yield thiols .

Scientific Research Applications

8,9,10-Trihydroxy-7-Hydroxymethyl-2-Thioxo-6-Oxa-1,3-Diaza-Spiro[4.5]Decan-4-One has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,9,10-Trihydroxy-7-Hydroxymethyl-2-Thioxo-6-Oxa-1,3-Diaza-Spiro[4.5]Decan-4-One involves its interaction with specific molecular targets. For example, it has been shown to inhibit glycogen phosphorylase, an enzyme involved in glycogen metabolism. This inhibition occurs through binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8,9,10-Trihydroxy-7-Hydroxymethyl-2-Thioxo-6-Oxa-1,3-Diaza-Spiro[4.5]Decan-4-One lies in its specific combination of functional groups and its spiro linkage, which confer distinct chemical and biological properties. Its ability to inhibit glycogen phosphorylase sets it apart from other similar compounds .

Properties

CAS No.

227458-60-8

Molecular Formula

C8H12N2O6S

Molecular Weight

264.26 g/mol

IUPAC Name

(5R,7R,8S,9S,10R)-8,9,10-trihydroxy-7-(hydroxymethyl)-2-sulfanylidene-6-oxa-1,3-diazaspiro[4.5]decan-4-one

InChI

InChI=1S/C8H12N2O6S/c11-1-2-3(12)4(13)5(14)8(16-2)6(15)9-7(17)10-8/h2-5,11-14H,1H2,(H2,9,10,15,17)/t2-,3-,4+,5-,8-/m1/s1

InChI Key

OEWLGQKSTDZKFN-UXDJRKLDSA-N

SMILES

C(C1C(C(C(C2(O1)C(=O)NC(=S)N2)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@]2(O1)C(=O)NC(=S)N2)O)O)O)O

Canonical SMILES

C(C1C(C(C(C2(O1)C(=O)NC(=S)N2)O)O)O)O

Origin of Product

United States

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